![molecular formula C36H38N4O4 B1216191 Protoporphyrin IX dimethyl ester CAS No. 5522-66-7](/img/structure/B1216191.png)
Protoporphyrin IX dimethyl ester
Overview
Description
Protoporphyrin IX dimethyl ester, also known as Dimethyl 8,13-divinyl-3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionate , is a compound with the empirical formula C36H38N4O4 . It falls within the class of porphyrins and exhibits interesting photophysical properties. This molecule has been studied for its potential applications in photodynamic therapy due to its photosensitizing properties .
Chemical Reactions Analysis
Protoporphyrin IX dimethyl ester can participate in various chemical reactions. Notably, it can undergo photoexcitation upon exposure to light, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, making it a promising candidate for photodynamic therapy .
Scientific Research Applications
Photosensitizer in Photodynamic Therapy
Protoporphyrin IX dimethyl ester has been demonstrated to be a potent photosensitizer . It’s used in photodynamic therapy, a treatment that uses light-sensitive compounds and light to destroy cancer cells. Specifically, it has been used as a photosensitizer for human nasopharyngeal carcinoma .
Study of Drug-Protein Interactions
Protoporphyrin IX dimethyl ester has been used in studies of drug-protein interactions . For instance, it has been used to study its binding sites on Human Serum Albumin (HSA), a major plasma protein responsible for drug distribution in the human circulatory system .
Construction of Zn (II) Ion Sensors
This compound has been used for the construction of Zn (II) ion sensors . These sensors can be used to detect and measure the concentration of zinc ions in various environments.
Precursor for Chlorin-based Photosensitizers
Protoporphyrin IX dimethyl ester is used as a precursor for the synthesis of chlorin-based photosensitizers . These photosensitizers are used in photodynamic therapy for the treatment of various diseases, including cancer.
Study of Photophysical Properties
The photophysical properties of Protoporphyrin IX dimethyl ester have been reported . These properties are important in understanding its behavior under different light conditions, which is crucial in applications like photodynamic therapy.
Synthetic Transformations and Chemical Biology Applications
Protoporphyrin IX dimethyl ester has been used in synthetic transformations, and its derivatives have found applications in chemical biology . This involves modifying the compound and studying the properties and applications of the resulting derivatives.
Mechanism of Action
Target of Action
Protoporphyrin IX dimethyl ester primarily targets soluble guanylyl cyclase . This enzyme plays a crucial role in the cyclic guanosine monophosphate (cGMP) pathway, which is involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission .
Mode of Action
Protoporphyrin IX dimethyl ester is known to be a potent photosensitizer . As a photosensitizer, it absorbs light and transfers the energy to other molecules, creating reactive oxygen species that can damage cells . This property is utilized in photodynamic therapy for the treatment of certain types of cancer .
Biochemical Pathways
Protoporphyrin IX dimethyl ester is involved in the heme synthesis pathway . It is a precursor of heme, a vital component of hemoglobin and myoglobin, which are responsible for oxygen transport and storage . The compound’s role in this pathway is crucial for biological metabolism and biogeochemical cycling .
Pharmacokinetics
It is known to be soluble in various organic solvents, including dmso, thf, acetone, chloroform, diethyl ether, ethyl acetate, and methanol . This solubility suggests that it may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of Protoporphyrin IX dimethyl ester’s action is the generation of reactive oxygen species through its role as a photosensitizer . These reactive species can cause cellular damage, particularly in cancer cells, making it a useful tool in photodynamic therapy .
Action Environment
The action of Protoporphyrin IX dimethyl ester can be influenced by environmental factors. For instance, its photosensitizing properties are dependent on the presence of light . Additionally, its role in the heme synthesis pathway suggests that it may be influenced by factors affecting this pathway, such as the availability of iron . .
properties
IUPAC Name |
methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h9-10,15-18,37-38H,1-2,11-14H2,3-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBPATQBTSBIIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889376 | |
Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Protoporphyrin IX dimethyl ester | |
CAS RN |
5522-66-7, 6164-53-0 | |
Record name | Protoporphyrin IX dimethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 21H,23H-Porphine-2,18-dipropanoic acid-7,12-di(ethenyl-2-14C)-3,8,13,17-tetramethyldimethylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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